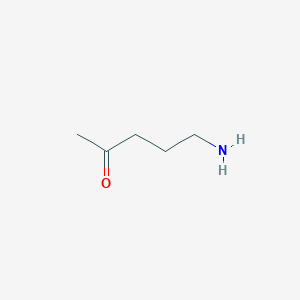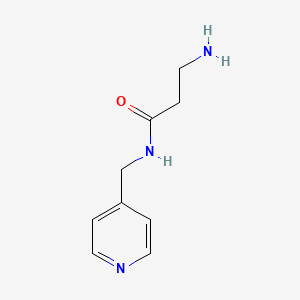
1,6-Difluorohexane
概要
説明
1,6-Difluorohexane is an organic compound with the chemical formula C6H12F2. It is a colorless liquid with a distinct odor. This compound is part of the alkyl fluoride family and is characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexane chain .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Difluorohexane is typically synthesized through the fluorination of hexane derivatives. One common method involves the direct fluorination of 1,6-dibromohexane using anhydrous potassium fluoride in the presence of a suitable solvent like dimethylformamide . Another approach is the reaction of hexane-1,6-diol with hydrogen fluoride or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes utilize hydrogen fluoride or other fluorinating reagents in specialized reactors designed to handle the corrosive nature of fluorine compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,6-Difluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hexane or partially fluorinated hexanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon can be used to reduce the fluorinated compound.
Major Products
Substitution: Products include 1,6-diiodohexane or other halogenated hexanes.
Oxidation: Products include hexane-1,6-diol or hexane-1,6-dicarboxylic acid.
Reduction: Products include hexane or partially fluorinated hexanes.
科学的研究の応用
1,6-Difluorohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,6-difluorohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes .
類似化合物との比較
Similar Compounds
1,6-Dichlorohexane: Similar structure but with chlorine atoms instead of fluorine.
1,6-Dibromohexane: Contains bromine atoms and is used in similar synthetic applications.
Hexane-1,6-diol: A hydroxylated derivative used in different chemical reactions.
Uniqueness
1,6-Difluorohexane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size make this compound more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts .
特性
IUPAC Name |
1,6-difluorohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHCXOZCZQOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







-](/img/structure/B3263331.png)

![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)






